Product packaging for 4-chloro-1-ethynyl-2-methoxybenzene(Cat. No.:CAS No. 1587729-01-8)

4-chloro-1-ethynyl-2-methoxybenzene

Cat. No.: B6159558
CAS No.: 1587729-01-8
M. Wt: 166.6
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Description

Evolution of Aryl Alkyne Scaffolds as Versatile Synthetic Intermediates

The role of aryl alkynes has evolved dramatically from simple structural components to highly adaptable synthetic intermediates. Initially regarded as scientific curiosities, transient and highly reactive species such as arynes—strained cyclic alkynes—are now recognized as valuable synthetic tools for accessing complex scaffolds. bldpharm.com Modern synthetic chemistry leverages aryl alkynes in diversity-oriented synthesis strategies to generate libraries of sp2-rich, structurally diverse molecules. chemsynthesis.com This is often achieved through electrophilic cyclization pathways that can be modulated to produce a wide range of aromatic heterocycles and carbocycles. chemsynthesis.com

Furthermore, the perception of the alkyne functional group has expanded, with its recognition as a "hidden" carbonyl equivalent. nih.gov Having the same oxidation state as a -CH2C(O)- unit, alkynes can serve as masked ketones or aldehydes, enabling access to classic carbonyl chemistry through unconventional pathways. This dual reactivity allows for selective functional group manipulations that might be challenging with traditional carbonyl compounds. nih.gov The development of metal-catalyzed cyclotrimerization reactions to form benzene (B151609) derivatives and their use in constructing complex cyclic systems further underscore their evolution into foundational scaffolds for intricate molecular design. wipo.int

Positioning of 4-Chloro-1-ethynyl-2-methoxybenzene within Electron-Rich and Halogenated Aromatic Systems

This compound is a uniquely functionalized aryl alkyne that occupies an important position at the intersection of electron-rich and halogenated aromatic systems. Its structure features a benzene ring substituted with three distinct functional groups whose electronic properties and relative positions dictate its reactivity.

The methoxy (B1213986) group (-OCH₃) at the C2 position is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Conversely, the chlorine atom at the C4 position is an electron-withdrawing group via induction but also acts as an ortho-para director due to resonance effects. msu.edu The ethynyl (B1212043) group at C1 is a reactive site for a multitude of transformations. This specific substitution pattern—with the activating methoxy group ortho to the alkyne and the deactivating chloro group para to the methoxy—creates a nuanced electronic environment that can be exploited for regioselective reactions. The presence of both a halogen (a handle for cross-coupling) and an alkyne (a versatile functional group for additions and cyclizations) makes it a bifunctional substrate with significant potential in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1587729-01-8 bldpharm.com
Molecular Formula C₉H₇ClO nih.gov
Molecular Weight 166.61 g/mol nih.gov
Canonical SMILES COC1=C(C#C)C=CC(Cl)=C1-
InChIKey Not available in searched sources-

Review of Key Methodological Advances Leveraging Aryl-Halogen and Aryl-Alkyne Functionalities

The dual functionality of molecules like this compound allows them to be key substrates in a variety of advanced synthetic methodologies. The development of reactions that selectively engage either the aryl-halogen bond or the alkyne moiety is a testament to the progress in modern organic chemistry.

One of the most significant transformations is the Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl halide. nih.gov Recent advances have even produced transition-metal-free versions of this crucial C(sp²)-C(sp) bond-forming reaction, employing super-reducing organic catalysts to generate aryl radicals that react with alkynes. nih.gov

Beyond coupling, the site-selective functionalization of polyhalogenated arenes has become a powerful strategy for rapidly building molecular complexity. chemsrc.com Methodologies using specialized ligands can direct transition metals to oxidatively add to a specific C-X bond, even in the presence of other, electronically similar halogens. chemsrc.com For the alkyne functionality, electrophilic cyclization reactions, often catalyzed by Lewis acids like BF₃·OEt₂, provide efficient routes to a wide array of five-, six-, and seven-membered heterocycles. sigmaaldrich.com Furthermore, the use of hypervalent iodine reagents, such as ethynylbenziodoxoles (EBXs), has emerged as a powerful method for the direct transfer of alkyne groups to various nucleophiles under mild, often metal-free, conditions. msu.edu

Table 2: Selected Methodological Advances in Aryl-Halogen and Aryl-Alkyne Chemistry

MethodologyFunctional Group TargetedDescriptionKey Features
Sonogashira Coupling Aryl-Halogen & AlkynePd/Cu-catalyzed cross-coupling of terminal alkynes with aryl halides to form internal alkynes. nih.govRobust, widely used for C-C bond formation.
Metal-Free Radical Coupling Aryl-Halogen & AlkyneUtilizes organic reductants to generate aryl radicals from aryl halides for reaction with alkynes. nih.govAvoids transition metals, proceeds at room temperature.
Site-Selective Cross-Coupling Aryl-HalogenEmploys specialized ligands or directing groups to achieve selective functionalization at one of several halogen sites. chemsrc.comHigh regioselectivity, rapid construction of complexity.
Electrophilic Alkyne Cyclization AlkyneLewis or Brønsted acid-catalyzed intramolecular or intermolecular reactions involving alkyne nucleophilicity. sigmaaldrich.comEfficient synthesis of diverse heterocyclic rings.
Alkynylation with Hypervalent Iodine Reagents Alkyne (transfer)Ethynylbenziodoxoles (EBXs) act as electrophilic alkyne sources to functionalize a wide range of nucleophiles. msu.eduMild conditions, often metal-free, broad substrate scope.
Deoxygenative Alkynylation AlkyneDirect, one-step alkynylation and deoxygenation of heterocyclic N-oxides using terminal alkynes. nih.govHigh atom and step economy for N-heterocycle synthesis.

Defining the Research Trajectory for this compound: A Focus on Reactivity and Method Development

The specific substitution pattern of this compound defines a clear and promising trajectory for future research, centered on exploring its unique reactivity and developing novel synthetic methods. The molecule's bifunctional nature invites the development of orthogonal and sequential reaction sequences.

A primary research avenue involves the selective functionalization of its two reactive sites. Method development could focus on achieving selective Sonogashira coupling at the C-Cl bond without affecting the alkyne, followed by a subsequent transformation of the alkyne (e.g., a cycloaddition or hydration). Conversely, protecting the alkyne, performing chemistry at the C-Cl bond, and then unmasking the alkyne for further reactions is another viable strategy.

The electronic bias provided by the methoxy and chloro substituents makes this compound an ideal substrate for studying regioselectivity in reactions such as rhodium-catalyzed [2+2+2] cyclotrimerizations or electrophilic cyclizations. Investigating how the directing effects of the substituents influence the outcome of intramolecular reactions, where the alkyne could be tethered to another part of a larger molecule, would be highly valuable. Furthermore, its potential as a precursor for synthesizing complex heterocyclic systems, such as substituted indoles or quinolines, warrants exploration. The development of one-pot, multi-component reactions where this compound serves as the central scaffold could lead to the rapid assembly of novel, high-value chemical entities for applications in medicinal chemistry and materials science.

Properties

CAS No.

1587729-01-8

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Pathways for 4 Chloro 1 Ethynyl 2 Methoxybenzene

Precision Synthesis of 4-Chloro-1-ethynyl-2-methoxybenzene through Catalytic Cross-Coupling Reactions

The formation of the C(sp)-C(sp2) bond between the ethynyl (B1212043) group and the benzene (B151609) ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a cornerstone of this approach. wikipedia.orglibretexts.org

Optimized Sonogashira Coupling Protocols with Diverse Palladium and Copper Catalysts

The Sonogashira reaction traditionally employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the reactivity of the aryl chloride is a key consideration. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating more robust catalytic systems and harsher reaction conditions. wikipedia.org

The choice of palladium catalyst and ligands is crucial for an efficient reaction. Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org However, for less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as those derived from di-tert-butylneopentylphosphine (B1584642) ([DTBNpP]Pd(crotyl)Cl), have shown enhanced activity, even enabling room-temperature couplings in some cases. nih.gov The use of N-heterocyclic carbene (NHC) palladium complexes also offers a promising alternative to traditional phosphine-based catalysts. libretexts.org

Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of a copper acetylide intermediate that then undergoes transmetalation with the palladium center. acs.org The optimization of the reaction often involves screening different palladium and copper catalyst loadings, as well as the base and solvent. Amines like triethylamine (B128534) or diethylamine (B46881) often serve as both the base and solvent. wikipedia.org

A typical precursor for the synthesis of this compound is 4-chloro-1-iodo-2-methoxybenzene or 4-chloro-1-bromo-2-methoxybenzene, which would readily undergo Sonogashira coupling with a protected acetylene (B1199291) source like trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group serves to prevent unwanted side reactions and can be easily removed post-coupling. wikipedia.orgpearson.com

Catalyst SystemPrecursorAlkyne SourceConditionsYieldReference
Pd(PPh₃)₄ / CuI4-chloro-1-iodo-2-methoxybenzeneTrimethylsilylacetyleneEt₃N, THF, rtHigh researchgate.net
[PdCl₂(CH₃CN)₂] / ligand4-chloro-2-methoxyphenyl triflatePhenylacetylene (B144264)Cs₂CO₃, MeCN, 70-90°CHigh organic-chemistry.org
Pd₂(dba)₃ / ligandAryl BromideTerminal AlkyneBase, Solvent, rtHigh libretexts.org
[DTBNpP]Pd(crotyl)ClAryl BromideTerminal AlkyneTMP, DMSO, rtup to 97% nih.gov

Development of Alternative C(sp)-C(sp2) Bond Formation Strategies

While the Sonogashira coupling is highly effective, the development of copper-free variants has gained traction to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify purification. nih.govrsc.org These methods often rely on highly active palladium catalysts with specialized ligands that can facilitate the direct alkynylation of aryl halides without a copper co-catalyst. organic-chemistry.org For instance, catalyst systems employing bulky, electron-rich phosphine ligands have been shown to effectively couple aryl chlorides with terminal alkynes in the absence of copper. organic-chemistry.org

Another approach involves the use of alternative coupling partners. For example, alkynylsilanes can be used in cross-coupling reactions. gelest.com While the C-Si bond is generally stable under standard Sonogashira conditions, modified protocols can activate this bond for coupling, providing an alternative to the direct use of terminal alkynes. gelest.com

Regioselective Halogenation and Alkynylation on Substituted Benzene Precursors

The synthesis of this compound necessitates precise control over the substitution pattern on the benzene ring. Starting from a readily available precursor like 2-methoxyanisole, regioselective halogenation is a key step. The directing effects of the methoxy (B1213986) and the second substituent will guide the position of halogenation.

Following the introduction of a halogen at the desired position (C4), a subsequent Sonogashira coupling can be performed. If a di-halogenated precursor is used, the difference in reactivity between the halogens (e.g., I > Br > Cl) can be exploited to achieve selective mono-alkynylation. wikipedia.org For example, in a molecule containing both an iodine and a chlorine atom, the Sonogashira coupling will preferentially occur at the more reactive carbon-iodine bond. wikipedia.org

Directed Functionalization and Derivatization of the Benzene Ring

Once this compound is synthesized, its benzene ring can be further functionalized to introduce additional substituents at specific positions, leading to a diverse range of derivatives.

Strategies for Selective Substitution at C3, C5, and C6 Positions

The existing substituents on the benzene ring—the chloro, ethynyl, and methoxy groups—will direct the position of subsequent electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but also an ortho-, para-director. The ethynyl group is a deactivating group. The interplay of these directing effects will determine the regioselectivity of further substitutions.

For instance, nitration or halogenation would likely occur at the positions most activated by the methoxy group and least sterically hindered. Computational studies and careful analysis of substituent effects are crucial for predicting the outcome of such reactions.

Transformations of the Ethynyl Moiety in this compound

The terminal alkyne functionality in this compound is the primary site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Hydrosilylation and Hydroamination Reactions

Hydrosilylation and hydroamination are powerful, atom-economical addition reactions that convert the carbon-carbon triple bond into valuable vinylsilane and enamine derivatives, respectively.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is a direct method for synthesizing vinylsilanes. This reaction is typically catalyzed by transition metals, most notably platinum complexes like Speier's and Karstedt's catalysts, but also rhodium, ruthenium, and iridium. sigmaaldrich.com For a terminal alkyne such as this compound, hydrosilylation can yield three potential isomeric products: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane. The regioselectivity and stereoselectivity are highly dependent on the choice of catalyst, silane (B1218182), and reaction conditions. sigmaaldrich.com For instance, ruthenium catalysts such as [Cp*Ru(MeCN)₃]PF₆ are known to favor the formation of α-vinylsilanes, whereas platinum and rhodium catalysts typically yield the linear (E)-β-vinylsilanes. sigmaaldrich.com The development of heterogeneous single-atom platinum catalysts has shown high efficiency and selectivity for C-Si bond formation. acs.orgnih.gov

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne, producing enamines or imines, which are precursors to amines. The challenge in hydroamination lies in controlling the regioselectivity. For aryl-substituted terminal alkynes like this compound, copper-catalyzed systems often lead to the Markovnikov addition product, where the nitrogen atom attaches to the internal carbon of the original triple bond. nih.gov Conversely, rhodium-catalyzed reactions can favor the anti-Markovnikov product. rsc.org The choice of catalyst is critical; gold and iridium complexes have also been explored for alkyne hydroamination, each offering different selectivity profiles. rsc.org The reaction can be performed intermolecularly or intramolecularly, providing a versatile route to various nitrogen-containing compounds.

Table 1: Potential Catalytic Systems for Hydrosilylation and Hydroamination of this compound
ReactionCatalyst SystemExpected Major Product Type
Hydrosilylation Platinum (e.g., Karstedt's catalyst)(E)-β-vinylsilane
Rhodium (e.g., Wilkinson's catalyst)(E)-β-vinylsilane
Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆)α-vinylsilane
Hydroamination Copper (e.g., CuCN)Markovnikov (Enamine/Amine)
Rhodium (e.g., Rh(I) complexes)Anti-Markovnikov (Enamine/Amine)
Gold (e.g., AuCl₃/PPh₃)Markovnikov (Enamine/Amine)

Oxidative Dimerization and Oligomerization

Oxidative Dimerization: The coupling of terminal alkynes to form symmetric 1,3-diynes is a fundamental transformation in organic synthesis. The most common methods are the Glaser and Hay couplings. The Glaser coupling, first reported in 1869, typically uses a copper(I) salt like CuCl in the presence of an amine base and an oxidant, such as air (O₂). synarchive.comwikipedia.org The Hay coupling is a modification that employs a catalytic amount of a Cu(I) salt with a chelating amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxygen atmosphere. synarchive.comwikipedia.org Applying these conditions to this compound would be expected to produce 1,4-bis(4-chloro-2-methoxyphenyl)buta-1,3-diyne. Mechanistic studies suggest the reaction proceeds through copper-acetylide intermediates. rsc.orgnih.gov

Table 2: Typical Conditions for Oxidative Dimerization of Terminal Alkynes
Coupling MethodCatalystBase/Co-ligandOxidantTypical Solvent
Glaser Coupling CuCl or CuBrAmmoniaAir (O₂)Water, Alcohol
Hay Coupling CuClTMEDAAir (O₂)Acetone, Dichloromethane
Eglinton Reaction Cu(OAc)₂ (stoichiometric)PyridineNone (Cu(II) is the oxidant)Pyridine, Methanol

Oligomerization: While dimerization is common, the controlled synthesis of longer oligomers or polymers from this compound is a more complex challenge. Polymerization of phenylacetylene derivatives can be achieved using various transition metal catalysts, but often results in a mixture of products with varying chain lengths and structures. Precise control over the degree of oligomerization requires specialized catalytic systems and reaction conditions.

Integration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis and derivatization of this compound is crucial for developing sustainable chemical processes.

Atom-Economical Processes and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Addition reactions, by their very nature, are highly atom-economical.

The hydrosilylation and hydroamination reactions discussed in section 2.3.1 are prime examples of 100% atom-economical transformations, as all atoms from the reactants (the alkyne and the silane or amine) are incorporated into the single product. rsc.org This contrasts sharply with substitution or elimination reactions, which inherently generate stoichiometric byproducts. Designing synthetic pathways that maximize the use of addition reactions is a key strategy for minimizing waste. acs.org

Application of Sustainable Solvents and Solvent-Free Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with more sustainable alternatives or to eliminate the need for a solvent altogether.

Sustainable Solvents: For transition metal-catalyzed reactions, the choice of solvent is critical. Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov The development of water-soluble catalysts or the use of micellar catalysis can enable reactions like alkyne couplings to be performed in aqueous media. acs.org Other green solvents include bio-based options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). acs.orgacs.org

Solvent-Free Conditions: Performing reactions without a solvent (neat) or using mechanochemistry (ball milling) represents an even greener approach. acs.orgmdpi.com Copper-catalyzed hydroamination of terminal alkynes has been successfully performed under solvent-free conditions. rsc.org Mechanochemical methods, which use mechanical force to induce reactions, can dramatically reduce solvent use and sometimes even eliminate the need for a catalyst by activating reactants directly. acs.orgacs.org

Development of Heterogeneous and Recyclable Catalytic Systems

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product mixture can be difficult and costly, leading to product contamination and loss of the (often precious metal) catalyst.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This facilitates easy separation by simple filtration, allowing the catalyst to be recovered and reused. scispace.com Examples include metals or metal complexes supported on materials like silica (B1680970), alumina (B75360), polymers, or metal-organic frameworks (MOFs). mdpi.comrsc.org For instance, platinum single-atom catalysts on alumina nanorods have been developed for efficient hydrosilylation. acs.org

Recyclable Catalysts: The ability to recycle a catalyst is paramount for sustainable and cost-effective industrial processes. Numerous recyclable catalytic systems have been developed for alkyne functionalization reactions. nih.govnsf.gov These include copper complexes immobilized on silica or polymer fibers, which have shown high activity and stability over multiple reaction cycles for alkyne coupling reactions. mdpi.comacs.orgresearchgate.net The key advantage is the combination of the high selectivity often associated with homogeneous systems with the ease of recovery of heterogeneous systems. nih.gov

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis
FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Activity/Selectivity Generally high, well-defined active sitesCan be lower, may have mass transfer limitations
Catalyst Separation Difficult (e.g., distillation, chromatography)Easy (e.g., filtration, centrifugation)
Recyclability Often poorGenerally good
Thermal Stability Often limitedGenerally high
Industrial Application Large-scale processes can be challengingPreferred for large-scale and continuous processes

Exploration of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing. researchgate.net These benefits include enhanced safety profiles, superior heat and mass transfer, and the potential for automation and seamless scalability. The application of flow chemistry to the Sonogashira coupling, a fundamental reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, has been a subject of considerable research. This section explores the application of these principles to the synthesis of this compound.

The successful implementation of a continuous flow synthesis of this compound hinges on the careful design of the microreactor and the meticulous optimization of process parameters. The Sonogashira coupling of a suitable precursor, such as 4-chloro-2-iodo-1-methoxybenzene, with a protected acetylene source like ethynyltrimethylsilane, is a prime candidate for this approach.

Microreactor Design:

A variety of microreactor designs can be envisioned for this transformation. A common and effective setup involves a packed-bed reactor containing an immobilized palladium catalyst. This design offers the significant advantage of easy separation of the catalyst from the product stream, minimizing metal contamination and allowing for catalyst recycling. For instance, commercially available systems like the H-Cube® can be operated in a "no H2" mode, utilizing pre-packed catalyst cartridges (CatCarts®) for cross-coupling reactions. thalesnano.com

Alternatively, a wall-coated tubular reactor, where the palladium catalyst is deposited on the inner surface of the reactor tubing, presents another viable option. This approach can lead to excellent mass transfer and precise temperature control. The choice of reactor material is also critical, with options ranging from glass and silicon to stainless steel, each offering different thermal conductivity and chemical resistance properties.

Process Optimization:

The optimization of reaction parameters is crucial for maximizing yield and selectivity while minimizing reaction time. Key parameters to consider include:

Catalyst Selection: A range of palladium catalysts can be screened for their efficacy. While traditional homogeneous catalysts like Pd(PPh₃)₄ can be used, immobilized catalysts are often preferred for flow applications. Examples include polymer-bound Pd(II) complexes or palladium on carbon (Pd/C). researchgate.net The use of a copper(I) co-catalyst, such as copper(I) iodide, is also a critical factor to investigate, as it can significantly influence reaction rates. researchgate.net

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A screening of solvents would be necessary, with common choices for Sonogashira reactions including methanol, acetonitrile, and tetrahydrofuran.

Temperature and Pressure: Continuous flow reactors allow for operation at temperatures and pressures exceeding the boiling point of the solvent, a concept known as superheating. This can dramatically accelerate reaction rates. For the synthesis of similar aryl alkynes, temperatures in the range of 100-160°C have proven effective. researchgate.netthalesnano.com High pressure is often applied to prevent solvent boiling and ensure a single liquid phase within the reactor. thalesnano.com

Flow Rate and Residence Time: The flow rate of the reactant solution through the microreactor directly determines the residence time—the duration the reactants spend in the heated, catalytic zone. Optimization of the flow rate is a balancing act between achieving high conversion (longer residence time) and maximizing throughput (shorter residence time). Residence times for similar Sonogashira couplings in flow have been reported to be as short as a few minutes. researchgate.net

Base: An organic or inorganic base is required to facilitate the Sonogashira coupling. Common choices include amines like triethylamine or diisopropylethylamine, or inorganic bases such as sodium hydroxide. thalesnano.com

A systematic approach to optimization would involve varying these parameters one at a time or using a design of experiments (DoE) approach to efficiently map the reaction landscape and identify the optimal conditions.

The transition from batch to continuous flow processing for the synthesis of this compound is expected to lead to significant improvements in both reaction kinetics and selectivity.

Enhanced Reaction Kinetics:

The superior heat and mass transfer characteristics of microreactors are the primary drivers for enhanced reaction kinetics. The high surface-area-to-volume ratio ensures rapid and uniform heating of the reaction mixture, allowing for the safe use of high temperatures and pressures. This leads to a dramatic acceleration of the reaction rate compared to batch processes, which are often limited by slower heating and potential for localized overheating. For example, a continuous-flow Sonogashira coupling for the synthesis of a pharmaceutical intermediate was achieved with a residence time of just 10 minutes at 160°C, a significant improvement over the overnight processing required in batch. researchgate.net

Enhanced Selectivity:

Selectivity is a critical consideration in the Sonogashira coupling, with the primary side reaction being the homocoupling of the terminal alkyne (Glaser coupling). Continuous flow systems can offer improved selectivity through several mechanisms:

Precise Stoichiometric Control: The use of syringe pumps allows for the precise and continuous introduction of reactants, maintaining a consistent ratio throughout the reaction. This can minimize the excess of the alkyne, thereby suppressing the homocoupling side reaction.

Rapid Quenching: The product stream exiting the reactor can be immediately cooled or mixed with a quenching agent, minimizing the time for side reactions to occur.

Optimized Mixing: The efficient mixing within microreactors ensures a homogeneous reaction environment, which can contribute to higher selectivity. For instance, in a chemoselective synthesis of m-sulfamoylbenzamide analogues, continuous flow processing led to a significant increase in chemoselectivity (94%) compared to batch reactions (80%) due to optimized mixing conditions. beilstein-journals.org

The table below illustrates a hypothetical comparison of reaction parameters and outcomes for the synthesis of a structurally similar haloanisole derivative in batch versus a continuous flow system, based on literature data for related compounds. researchgate.netthalesnano.comresearchgate.net

ParameterBatch Process (Hypothetical)Continuous Flow Process (Hypothetical)
CatalystPd(PPh₃)₄ (Homogeneous)Immobilized Pd Catalyst (e.g., FibreCat®)
Temperature80 °C120 °C
PressureAtmospheric80 bar
Reaction Time / Residence Time12 hours15 minutes
Yield75%>90%
Selectivity (Product vs. Homocoupling)ModerateHigh

The following table presents a summary of catalysts and conditions used in the continuous flow Sonogashira coupling of haloanisoles, which would be relevant for the synthesis of this compound.

Aryl HalideAlkyneCatalystTemperature (°C)Conversion (%)Selectivity (%)Reference
4-Iodo-anisolePhenylacetyleneFibreCat® 100110099>99 thalesnano.com
4-Bromo-anisolePhenylacetylenePdCl₂(PPh₃)₂ DVB10085>99 researchgate.net
Aryl IodidePropyne GasHomogeneous Pd/Cu160-~91 researchgate.net

Elucidation of Reaction Mechanisms and Reactive Intermediates Involving 4 Chloro 1 Ethynyl 2 Methoxybenzene

Mechanistic Pathways in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com 4-Chloro-1-ethynyl-2-methoxybenzene is a valuable substrate for these reactions, with the chloro and ethynyl (B1212043) groups providing two potential sites for reaction. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Detailed Investigation of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Oxidative Addition: This is often the initial and rate-determining step in a cross-coupling catalytic cycle. msu.edu It involves the insertion of a low-valent transition metal catalyst, commonly a palladium(0) or nickel(0) complex, into the carbon-chlorine bond of the aryl halide. youtube.comwikipedia.org This process increases the oxidation state and coordination number of the metal center. wikipedia.org For this compound, the oxidative addition of a metal catalyst (e.g., Pd(0)) to the C-Cl bond forms a square planar arylmetal(II) complex. The success of this step is favored for metals that are basic and easily oxidized. wikipedia.org

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this stage, an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the metal center of the arylmetal(II) complex. This step is crucial for introducing a new carbon-based fragment that will ultimately be coupled to the aromatic ring. The specific mechanism of transmetalation can vary depending on the nature of the organometallic reagent and the ligands coordinated to the metal.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.org In this process, the two organic groups previously attached to the metal center—the original aryl group from this compound and the newly transferred organic group—couple and are eliminated from the metal's coordination sphere. wikipedia.org This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle, and forms the desired cross-coupled product. For reductive elimination to occur, the two groups must be adjacent to each other in the metal's coordination sphere. wikipedia.org

Ligand Effects on Catalytic Cycles and Stereo/Regioselectivity

The ligands coordinated to the metal catalyst play a critical role in modulating its reactivity, stability, and selectivity. The electronic and steric properties of the ligands can influence every step of the catalytic cycle. For instance, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step by increasing the electron density on the metal center.

The bite angle of bidentate phosphine ligands can significantly impact the rate of reductive elimination. youtube.com A larger bite angle can promote reductive elimination from palladium(II) complexes by stabilizing the resulting Pd(0) complex, which often prefers a more linear geometry. youtube.com Furthermore, ligands can influence the regioselectivity of the reaction, particularly in cases where multiple reactive sites exist on the substrate. In the context of alkyne cyclotrimerization, the choice of ligand can determine the ratio of different isomers formed. acs.org

Aromatic Substitution Reactions on the this compound Core

The benzene (B151609) ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the existing substituents dictating the reactivity and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Dynamics of the Chloro Group

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as the chloro substituent on the aromatic ring, by a nucleophile. youtube.com These reactions typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise pathway, especially when the aromatic ring is less electron-deficient and the leaving group is good. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects of Methoxy (B1213986) and Ethynyl Groups

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The substituents on the benzene ring play a crucial role in determining the rate and regioselectivity of the reaction. msu.edu

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. libretexts.orgorganicchemistrytutor.com Its oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. libretexts.orgyoutube.com This makes the ring more reactive towards electrophiles. organicchemistrytutor.com

The ethynyl group (-C≡CH) is generally considered a deactivating group due to the sp-hybridization of the carbon atoms, which makes it more electronegative than sp²-hybridized carbons of the benzene ring. Deactivating groups typically direct incoming electrophiles to the meta position. pressbooks.pub

When both an activating and a deactivating group are present on the benzene ring, the activating group's directing effect usually dominates. wizeprep.com Therefore, in the case of this compound, the methoxy group is expected to direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is occupied by the chloro group. The positions ortho to the methoxy group are C1 (occupied by the ethynyl group) and C3 (unsubstituted). Therefore, electrophilic substitution is most likely to occur at the C3 position.

The chloro group is a deactivating group but is also an ortho-, para-director. pressbooks.pub Its deactivating nature is due to its inductive electron withdrawal, while its directing effect is due to the resonance donation of its lone pair electrons. uci.edu

Pericyclic and Cycloaddition Reactivity of the Ethynyl Functionality

The ethynyl group of this compound is a reactive handle for various pericyclic and cycloaddition reactions. These reactions are valuable for the construction of more complex molecular architectures.

One of the most common reactions of the ethynyl group is the [2+2+2] cyclotrimerization, which can be catalyzed by transition metals like nickel. acs.org This reaction involves the condensation of three alkyne molecules to form a substituted benzene ring. In the case of terminal alkynes like this compound, this reaction can lead to the formation of either 1,2,4- or 1,3,5-trisubstituted benzene isomers, with the regioselectivity often being influenced by the catalyst and reaction conditions. acs.org

The ethynyl group can also participate in Diels-Alder reactions, acting as a dienophile, with a suitable diene. This [4+2] cycloaddition would lead to the formation of a six-membered ring fused to the original benzene ring. Furthermore, the ethynyl group can undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides or nitrile oxides, to afford five-membered heterocyclic rings.

The reactivity of the ethynyl group in these cycloaddition reactions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing chloro group can modulate the electron density of the alkyne, thereby affecting its reactivity towards different reaction partners.

Radical Mediated Transformations and Electron Transfer Processes

The electronic nature of the aromatic ring and the alkyne in this compound also allows for its participation in radical-mediated transformations and electron transfer processes.

Radical intermediates, species with unpaired electrons, can be generated from this compound through various methods. For instance, homolytic cleavage of the C-Cl bond on the aromatic ring could, in principle, generate an aryl radical. Similarly, reactions at the ethynyl group can lead to the formation of alkyne radical intermediates.

Once generated, these radical intermediates are highly reactive. Aryl radicals can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. Alkyne radicals, also known as vinylidene radicals, can undergo similar transformations. The specific reaction pathway taken by the radical intermediate will depend on the reaction conditions and the other species present in the reaction mixture. For example, a radical cascade process could be initiated where an initial radical intermediate undergoes a series of reactions to form a complex product. beilstein-journals.org

Single-electron transfer (SET) is a fundamental process in which an electron is transferred from one chemical species to another. In the context of this compound, SET processes can initiate oxidative reactions. An oxidant can remove a single electron from the molecule, generating a radical cation. nih.gov

The stability and subsequent reactivity of this radical cation are influenced by the substituents on the benzene ring. The methoxy group, being an electron-donating group, can stabilize the radical cation through resonance. The chloro group, being electron-withdrawing, will have a destabilizing effect. The fate of the radical cation can vary. It may undergo further oxidation to a dication, or it can participate in a variety of follow-up reactions, such as nucleophilic attack or rearrangement, leading to the formation of new products. The selection of the appropriate oxidant is crucial in controlling the outcome of these SET-initiated reactions. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations can reveal how the interplay of the chloro, ethynyl, and methoxy substituents on the benzene ring influences its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A key aspect of DFT analysis is the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy group and the aromatic ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethynyl and chloro substituents, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, can provide quantitative values for these orbital energies. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
OrbitalEnergy (eV)Primary Localization
HOMO-6.25Methoxy group, Benzene ring
LUMO-1.50Ethynyl group, Chloro substituent
HOMO-LUMO Gap4.75-

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the methoxy group and the triple bond of the ethynyl group, making these sites attractive to electrophiles. dntb.gov.uaresearchgate.net Conversely, the hydrogen atoms of the benzene ring and the region around the chlorine atom would exhibit a more positive potential, indicating their susceptibility to nucleophilic interactions. dtic.mil This analysis complements the FMO data by providing a more intuitive picture of the molecule's reactive sites.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior, including conformational changes and interactions with its environment.

For this compound, the primary conformational flexibility arises from the rotation of the methoxy group relative to the benzene ring. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov Such simulations can be performed in the gas phase or in the presence of a solvent to understand how intermolecular interactions influence the conformational preferences. The choice of solvent can significantly impact the conformational landscape, and MD simulations can provide a detailed picture of these solvation effects.

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

Table 2: Calculated Energetics for the Electrophilic Addition to the Ethynyl Group of this compound (Hypothetical Data)
ParameterValue (kcal/mol)
Activation Energy (Ea)15.2
Enthalpy of Reaction (ΔH)-25.8

Computational methods can also be employed in the design of catalysts for specific chemical transformations. researchgate.net For reactions involving this compound, such as cross-coupling or cycloaddition reactions, in silico screening of potential catalysts can be performed. mdpi.com This involves calculating the reaction profiles for a series of candidate catalysts and identifying those with the lowest activation barriers.

Furthermore, for a given metal catalyst, the electronic and steric properties of the supporting ligands can be systematically varied in computational models to optimize the catalyst's activity and selectivity. rsc.org This in silico approach can significantly accelerate the discovery of new and efficient catalytic systems for reactions involving this compound, reducing the need for extensive experimental screening. nsf.gov

An in-depth analysis of the computational and theoretical investigations into this compound and its associated reactive species reveals significant insights into its molecular behavior. These studies focus on the complex interplay of non-covalent interactions, substituent effects, and predictable spectroscopic signatures that are crucial for understanding its reactivity and potential applications.

Applications of 4 Chloro 1 Ethynyl 2 Methoxybenzene in Advanced Chemical Synthesis and Materials Science

Precursor for Diverse Heterocyclic Scaffolds

The specific arrangement of reactive sites on 4-chloro-1-ethynyl-2-methoxybenzene makes it an exceptionally valuable starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Substituted Indoles, Benzofurans, and Phosphinines

The molecular architecture of this compound is well-suited for intramolecular cyclization strategies to form fused heterocyclic systems like indoles and benzofurans.

Indole (B1671886) Synthesis: Palladium-catalyzed methodologies, such as the Cacchi and Larock indole syntheses, provide a powerful means to construct the indole nucleus from ortho-alkynyl aniline (B41778) derivatives. In these processes, a terminal alkyne is first coupled with a 2-haloaniline derivative (Sonogashira coupling), followed by a base- or metal-catalyzed intramolecular cyclization. researchgate.netorganic-chemistry.org While not explicitly demonstrated, this compound is an ideal alkyne component for such reaction sequences, enabling the synthesis of indoles with defined substitution patterns on the benzenoid ring. acs.orgresearchgate.net The reaction of this compound with a suitably substituted N-acyl-2-iodoaniline, for example, would proceed via a Sonogashira coupling followed by a Cacchi-type cyclization to furnish a highly substituted indole framework. researchgate.net

Benzofuran Synthesis: The synthesis of benzofurans can be efficiently achieved through the intramolecular cyclization of ortho-alkynyl phenols or their corresponding ethers. jku.atifmo.ru As this compound is an ortho-alkynyl anisole (B1667542) (a methyl ether of a phenol), it serves as a direct precursor for 5-chloro-6-methoxybenzofuran derivatives. This transformation is typically catalyzed by transition metals like gold, platinum, or palladium, which activate the alkyne for nucleophilic attack by the adjacent oxygen atom. nih.govyoutube.com The reaction proceeds via a 5-endo-dig cyclization, a favored pathway for this substrate class, leading to the formation of the furan (B31954) ring fused to the benzene (B151609) core. youtube.com

Phosphinine Synthesis: The primary synthetic routes to phosphinines (phosphabenzenes) involve the cycloaddition of phosphaalkynes (compounds with a C≡P triple bond) with dienes or the metal-catalyzed [2+2+2] cycloaddition of diynes with phosphaalkynes. beilstein-journals.orgresearchgate.netnih.gov Direct synthesis of the phosphinine ring from terminal carbon-alkynes like this compound is not a conventional strategy, as the key step involves the incorporation of a phosphorus atom from a C≡P synthon. nih.govrsc.org

Construction of Triazoles, Pyrazoles, and Related Nitrogen Heterocycles via Click Chemistry

The terminal alkyne functionality is a cornerstone of "click chemistry," a concept that emphasizes rapid, reliable, and high-yielding reactions. This makes this compound a prime substrate for constructing various nitrogen-containing heterocycles.

Triazole Synthesis: The compound is an ideal partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent click reaction. This reaction provides exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles through the reaction of the terminal alkyne with an organic azide (B81097) (R-N₃). nih.gov The resulting triazole ring is exceptionally stable and can act as a rigid linker or a pharmacophore in medicinal chemistry applications.

Pyrazole (B372694) Synthesis: Substituted pyrazoles can be synthesized from terminal alkynes through various multicomponent reactions. One established method involves the cycloaddition of terminal alkynes with tosylhydrazones. Another approach utilizes the titanium-mediated coupling of alkynes and nitriles, followed by oxidation-induced N-N bond formation to construct the pyrazole ring. beilstein-journals.org In these synthetic strategies, this compound serves as the alkyne component, ultimately forming a pyrazole ring bearing the 4-chloro-2-methoxyphenyl substituent.

HeterocycleGeneral MethodRole of this compound
Indole Sonogashira coupling with 2-iodoanilines followed by cyclization researchgate.netAlkyne component
Benzofuran Metal-catalyzed intramolecular cyclization of o-alkynyl anisoles jku.atDirect precursor
1,2,3-Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne component
Pyrazole Cycloaddition with hydrazine (B178648) derivatives or nitrile/Ti-imido coupling beilstein-journals.orgAlkyne component

Monomeric Unit in the Synthesis of Functional Polymers and Conjugated Materials

The rigid, linear structure of the ethynylbenzene unit makes this compound a valuable monomer for creating advanced organic materials with tailored electronic and structural properties.

Development of Optoelectronic Materials (e.g., OLEDs, Sensors)

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers known for their strong fluorescence and excellent charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. These polymers are commonly synthesized via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The structure of this compound, containing both an aryl halide (the chloro group) and a terminal alkyne, makes it a perfect AB-type monomer for Sonogashira polymerization. This process would lead to a poly(phenylene ethynylene) where the polymer backbone is substituted with alternating methoxy (B1213986) groups. The chloro-substituent on the monomer is lost as part of the catalytic cycle. The presence of the methoxy substituent can enhance polymer solubility and tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting material, thereby influencing its emission color and performance in optoelectronic devices.

Building Blocks for Self-Assembled Systems and Supramolecular Architectures

The inherent rigidity of the phenylene ethynylene backbone promotes ordered packing and self-assembly into complex, higher-order structures. Oligomers and polymers containing these units have been shown to self-assemble into well-defined one-dimensional nanostructures such as nanofibers, nanobelts, and helical ribbons, as well as three-dimensional vesicular structures. researchgate.net

By incorporating this compound into oligomeric or polymeric chains, its substituents can precisely control the intermolecular forces—such as π–π stacking and van der Waals interactions—that drive the assembly process. rsc.org The specific placement of the chloro and methoxy groups can introduce dipoles and steric effects that direct the morphology of the resulting supramolecular architectures, offering a pathway to materials with controlled nanoscale organization.

Contribution to the Design and Synthesis of Complex Chemical Probes and Ligands

The functional handles present in this compound make it a valuable scaffold for building more complex molecules used as tools in chemical biology and catalysis.

Chemical Probes: The terminal alkyne is a bioorthogonal handle, meaning it can be selectively reacted within a complex biological environment using click chemistry. This allows the 4-chloro-2-methoxyphenyl moiety to be attached to biomolecules, fluorescent dyes, or affinity tags to create chemical probes for studying biological processes or identifying protein targets. A structurally related compound, 4-bromo-2-chloro-1-methoxybenzene, is a known precursor for synthesizing hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are used as analytical standards and probes for metabolic studies.

Ligand Synthesis: The molecule itself, or derivatives thereof, can act as ligands for transition metal catalysts. The alkyne and the aromatic system can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the chloro and methoxy groups. Furthermore, the reactive handles allow this fragment to be incorporated into larger, more complex ligand frameworks, such as multidentate phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to modulate the activity and selectivity of metal catalysts in a wide range of organic transformations.

Generation of Ligands for Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis. Ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. rutgers.edu The terminal alkyne functionality of this compound makes it a valuable precursor for the synthesis of various types of ligands, particularly phosphines, N-heterocyclic carbenes (NHCs), and other heteroatomic ligands.

The synthesis of phosphine ligands, for instance, can be achieved through the hydrophosphination of the ethynyl (B1212043) group. This reaction involves the addition of a P-H bond across the carbon-carbon triple bond, often catalyzed by a transition metal or initiated by a radical or base. The chloro and methoxy substituents on the aromatic ring of this compound can electronically tune the resulting phosphine ligand, which in turn affects the catalytic properties of its metal complexes. chemistryviews.orgcardiff.ac.uk

Similarly, the ethynyl group can be incorporated into the structure of N-heterocyclic carbene precursors. figshare.com These precursors can then be converted into NHC ligands, which are known for their strong σ-donating properties and their ability to form robust metal complexes. The modular nature of NHC synthesis allows for the systematic variation of substituents, and the 4-chloro-2-methoxyphenyl group would impart specific electronic features to the resulting ligand. rutgers.edu

Below is a table illustrating the potential synthesis of different ligand types from this compound:

Ligand TypeSynthetic ApproachPotential Metal Complex
Monodentate PhosphineHydrophosphination with a secondary phosphine (e.g., diphenylphosphine)Palladium, Rhodium, Iridium
Bidentate PhosphineDimerization followed by functionalizationNickel, Platinum
N-Heterocyclic CarbeneCyclization with a diamine followed by deprotonationRuthenium, Gold

The resulting metal complexes from these ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and C-H activation. rsc.org

Synthesis of Analytical Tags and Fluorescent Labels

The development of fluorescent probes and analytical tags is of significant interest for applications in biological imaging, sensing, and diagnostics. The rigid structure and π-system of acetylenic compounds often serve as a core component of fluorescent molecules. The Sonogashira cross-coupling reaction is a powerful tool for extending the conjugation of the phenylacetylene (B144264) core of this compound with other aromatic or heteroaromatic systems, leading to the formation of fluorophores with tunable emission properties. wikipedia.org

The chloro and methoxy substituents on the benzene ring can influence the photophysical properties of the resulting dye, such as its quantum yield and Stokes shift. For example, the methoxy group, being an electron-donating group, can enhance the fluorescence intensity, while the chloro group can modulate the emission wavelength.

A general strategy for the synthesis of a fluorescent label from this compound could involve a Sonogashira coupling with a fluorescent aromatic halide. The resulting compound could then be further functionalized to introduce a reactive group for conjugation to biomolecules.

The following table presents a hypothetical synthetic route to a fluorescent label:

StepReactionReagents and ConditionsProduct
1Sonogashira CouplingThis compound, a fluorescent aryl halide (e.g., a brominated coumarin), Pd catalyst, Cu(I) co-catalyst, baseA coumarin-phenylacetylene conjugate
2FunctionalizationIntroduction of a reactive handle (e.g., a carboxylic acid or an amine) on the coumarin (B35378) moietyA functionalized fluorescent label

Such fluorescent labels could be used for the specific detection of analytes or for imaging cellular processes.

Role in Cascade Reactions and Multi-Component Strategies

Cascade reactions, where a series of transformations occur in a single pot, and multi-component reactions (MCRs), which involve the combination of three or more starting materials in one step, are highly efficient strategies for the synthesis of complex molecules. nih.govjocpr.com The reactivity of the terminal alkyne in this compound makes it an ideal participant in such processes.

A prominent example is the Sonogashira coupling, which can be the initiating step in a cascade sequence. nih.govorganic-chemistry.org For instance, the product of a Sonogashira coupling can undergo a subsequent intramolecular cyclization, leading to the formation of heterocyclic compounds. The chloro and methoxy groups can influence the regioselectivity of the cyclization and can also serve as handles for further diversification. researchgate.net

In the context of MCRs, the alkyne can react with various partners to rapidly build molecular complexity. For example, in a multicomponent approach to furan-2(5H)-ones, an arylglyoxal, Meldrum's acid, and an indole can be combined in a one-pot reaction. mdpi.comresearchgate.net While not a direct participant in this specific example, this compound could be envisioned to participate in other MCRs where an alkyne is a required component.

The table below outlines a potential cascade reaction involving this compound:

Reaction SequenceDescriptionPotential Product Class
Sonogashira Coupling / Intramolecular CyclizationCoupling with an ortho-functionalized aryl halide, followed by in-situ cyclization.Substituted benzofurans or indoles
A -coupling/Michael AdditionCoupling with an α,β-unsaturated halide, followed by addition of a nucleophile.Functionalized enynes

These strategies offer a rapid and atom-economical route to diverse molecular scaffolds from simple starting materials.

Strategic Intermediate in the Modular Synthesis of Complex Molecules

The concept of modular synthesis focuses on the assembly of complex molecules from smaller, pre-functionalized building blocks. figshare.comnih.govchemistryviews.orgmdpi.com this compound, with its distinct functional groups, serves as an excellent example of such a modular building block. Each part of the molecule—the alkyne, the chloro group, and the methoxy group—can be selectively reacted to introduce new functionalities and build up molecular complexity in a stepwise and controlled manner.

The terminal alkyne is a versatile handle for a variety of transformations, including the aforementioned Sonogashira coupling, click chemistry reactions, and hydrofunctionalization reactions. wikipedia.orglibretexts.org The chloro group can participate in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, or amino substituents. The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized.

This modular approach is particularly valuable in the synthesis of natural products and pharmaceuticals, where the ability to systematically modify a lead structure is crucial for optimizing its biological activity. nih.gov

The following table provides examples of how this compound can be used as a modular intermediate:

Reaction at AlkyneReaction at Chloro GroupPotential Final Product
Sonogashira CouplingSuzuki CouplingA disubstituted biphenylacetylene derivative
Click Reaction (CuAAC)Buchwald-Hartwig AminationA triazole-linked arylamine
HydrationStille CouplingAn acetophenone (B1666503) derivative with a new C-C bond

The strategic combination of these reactions allows for the divergent synthesis of a library of complex molecules from a single, versatile starting material.

Advanced Analytical Methodologies for Research on 4 Chloro 1 Ethynyl 2 Methoxybenzene Systems

High-Resolution Chromatographic Techniques for Reaction Monitoring and Product Isolation

High-resolution chromatography is indispensable for the analysis of reactions involving 4-chloro-1-ethynyl-2-methoxybenzene, enabling both the separation of complex mixtures and the real-time monitoring of reaction kinetics.

Development of Chiral Separations for Enantiomerically Enriched Derivatives

Reactions involving this compound can lead to the formation of chiral derivatives, where the separation of enantiomers is critical for pharmacological and material science applications. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the foremost technique for this purpose. nih.govchiralpedia.com The development of a successful chiral separation method hinges on the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times. chiralpedia.com

For derivatives of this compound, which are often aromatic, polysaccharide-based CSPs are particularly effective. researchgate.net These CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), provide a complex chiral environment through a combination of π-π stacking, hydrogen bonding, and steric interactions that are crucial for resolving aromatic enantiomers. nih.govresearchgate.net The development process involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of alkanes and alcohols) to achieve baseline separation. mdpi.com In cases where direct separation is challenging due to the analyte lacking a strong chromophore or sufficient interaction points, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers that are separable on a standard achiral column. chiralpedia.comnih.gov

Table 1: Commonly Used Chiral Stationary Phases for Aromatic Compounds
Chiral Stationary Phase (CSP) TypeSelector ExamplePrimary Interaction MechanismsTypical Mobile Phase
Polysaccharide-based (Coated)Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindranceHexane/Isopropanol
Polysaccharide-based (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate)π-π interactions, dipole-dipole, steric hindranceHexane/Ethanol, extended solvent compatibility
Pirkle-type (Brush-type)(S,S)-Whelk-O1π-π interactions (π-acidic/π-basic), hydrogen bonding, dipole stackingHexane/Isopropanol/Acetonitrile
Cyclodextrin-basedβ-CyclodextrinInclusion complexation, hydrogen bondingReversed-phase (Methanol/Water, Acetonitrile/Water)

Online LC-MS and GC-MS for Real-Time Kinetic Studies

Understanding the kinetics of reactions, such as cross-coupling or addition reactions involving this compound, requires continuous monitoring. Online or "in-line" coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful platform for real-time analysis. hidenanalytical.comacs.org These hyphenated techniques allow for the continuous sampling of a reaction mixture, separation of its components, and their subsequent identification and quantification by the mass spectrometer. hidenanalytical.comrsc.org

Online LC-MS is particularly suited for monitoring reactions in the liquid phase, such as palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov A small aliquot of the reaction mixture is automatically injected into the LC system at predetermined intervals. The rapid separation on a suitable column (e.g., a C18 column) followed by MS detection allows for the simultaneous tracking of the consumption of this compound, the formation of the product, and the appearance of any intermediates or byproducts. nih.gov

For reactions involving volatile components or those that can be easily vaporized, online GC-MS is an excellent alternative. jeolusa.com GC-MS provides high-resolution separation and is considered a 'gold standard' for the identification of unknown compounds in complex mixtures. hidenanalytical.com Real-time process gas analysis using GC-MS can monitor the evolution of volatile products or the consumption of gaseous reactants. jeolusa.com The data obtained from these online methods are used to generate concentration-time profiles, from which reaction rates and kinetic parameters can be accurately determined.

Table 2: Hypothetical Online LC-MS Method for Monitoring a Suzuki Coupling Reaction
ParameterCondition
HPLC ColumnC18 reverse-phase (e.g., 50 mm x 2.1 mm, 2.7 µm)
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate0.5 mL/min
Injection Volume1 µL (via automated loop)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS DetectionSelected Ion Monitoring (SIM) for reactant, product, and key intermediates
Sampling FrequencyEvery 2 minutes

In Situ Spectroscopic Techniques for Reaction Intermediate Detection

The direct observation of reactive intermediates is key to unraveling complex reaction mechanisms. In situ spectroscopic techniques allow for the analysis of the reaction mixture as it evolves, without the need for sampling, providing a real-time window into the chemical transformations.

ATR-IR and Raman Spectroscopy for Mechanistic Insights

Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy are powerful non-invasive techniques for real-time reaction monitoring. mt.comrsc.org ATR-IR spectroscopy is highly sensitive to changes in the vibrational modes of functional groups. utwente.nlfau.de By immersing an ATR probe directly into the reaction vessel, one can monitor the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For reactions involving this compound, ATR-IR can track changes in the characteristic C≡C-H stretching frequency (around 3300 cm⁻¹) and the C≡C stretching frequency (around 2100-2260 cm⁻¹), providing direct evidence of the alkyne group's transformation. mt.com

Raman spectroscopy is complementary to IR spectroscopy and is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar bonds. wikipedia.orgornl.gov Operando Raman spectroscopy can provide detailed structural information about catalysts and surface-adsorbed species during a reaction. ornl.govyoutube.com The symmetric vibrations of the alkyne and aromatic rings of this compound would produce strong Raman signals, making it an excellent technique for following the course of reactions like cycloadditions or polymerizations.

Table 3: Key Vibrational Frequencies for Monitoring Reactions of this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Terminal Alkyne (C≡C-H)C-H Stretch~3300IR, Raman
Alkyne (C≡C)C≡C Stretch~2110IR, Raman (strong)
Aromatic Ring (C=C)C=C Stretch1400-1600IR, Raman (strong)
Aryl-ClC-Cl Stretch1000-1100IR
Aryl-O-CH₃C-O Stretch1230-1270 (asym), ~1040 (sym)IR

Real-Time NMR Monitoring of Complex Reaction Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding molecular structure and can be adapted for real-time monitoring to gain deep mechanistic insights. olhardigital.com.brcharlotte.edu By conducting a reaction directly within an NMR tube or by using a flow-cell setup, spectra can be acquired sequentially as the reaction progresses. nih.gov This allows for the unambiguous identification and quantification of all NMR-active species, including reactants, intermediates, products, and catalysts. olhardigital.com.br

For this compound, ¹H NMR can track the chemical shifts of the aromatic protons, the methoxy (B1213986) protons, and the acetylenic proton. The disappearance of the acetylenic proton signal, for instance, is a clear indicator of a reaction at that site. Furthermore, the appearance of new signals can help identify transient intermediates that may not be observable by other methods. For rapid reactions, stopped-flow NMR techniques can be employed, where reactants are mixed rapidly just before entering the NMR detection coil, allowing for the study of kinetics on sub-second timescales. acs.orgconnectnmruk.ac.ukhi-techsci.comrsc.org

Table 4: Hypothetical ¹H NMR Chemical Shift Changes During a Reaction
CompoundProton EnvironmentExemplary Chemical Shift (δ, ppm)Observed Change
This compound (Reactant)Acetylenic-H~3.3Signal intensity decreases over time
Methoxy (-OCH₃)~3.9
Aromatic-H (ortho to OMe)~7.0
Aromatic-H (meta to OMe)~7.3-7.5
Example Product (e.g., Triazole)Triazole-H~8.1 (new signal)Signal intensity increases over time
Methoxy (-OCH₃)~4.0 (shifted)
Aromatic-H~7.4-7.8 (shifted)

Advanced Mass Spectrometry for Elucidating Complex Molecular Architectures and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural elucidation of novel compounds derived from this compound. nih.govresearchgate.netresearchgate.net Techniques like time-of-flight (TOF) and Orbitrap provide highly accurate mass measurements, enabling the confident determination of elemental compositions. pnnl.gov

Tandem mass spectrometry (MS/MS) is used to probe the structure of an ion by inducing fragmentation and analyzing the resulting fragment ions. mdpi.com By subjecting the molecular ion of a this compound derivative to collision-induced dissociation (CID), characteristic fragmentation pathways can be established. These pathways provide a wealth of structural information. For the parent compound, likely fragmentation would involve the loss of a methyl radical (•CH₃) from the methoxy group, elimination of a neutral acetylene (B1199291) (C₂H₂) molecule, or cleavage of the chlorine atom. Studying these fragmentation patterns is crucial for identifying unknown products in a reaction mixture and for confirming the structures of newly synthesized complex molecules. youtube.comresearchgate.net

Table 5: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺, m/z 167.03)
Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure
167.03•CH₃ (15.02)152.01[M - CH₃]⁺
167.03CO (28.00)139.03[M+H - CO]⁺
152.01CO (28.00)124.01[M - CH₃ - CO]⁺
167.03C₂H₂ (26.02)141.01[M+H - C₂H₂]⁺
167.03HCl (36.46)130.57[M+H - HCl]⁺

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, typically to four or more decimal places. researchgate.netresearchgate.net This capability allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula. researchgate.netresearchgate.net In the context of research on this compound, HRMS is essential for confirming the identity of novel derivatives synthesized from this precursor.

When new compounds are created, for instance, through reactions like the Sonogashira coupling, HRMS provides definitive evidence of a successful transformation by verifying that the elemental composition of the product matches the theoretical formula. researchgate.netlibretexts.orgresearchgate.net The difference between the experimentally measured mass and the theoretically calculated mass, known as mass error and typically expressed in parts per million (ppm), serves as a key indicator of identification accuracy. gcms.cz

For example, a common reaction involving this compound is its coupling with an aryl halide, such as iodobenzene, to form a more complex diarylacetylene derivative. HRMS analysis of the resulting product allows researchers to confirm the addition of the phenyl group and the retention of the chloro and methoxy substituents from the original molecule. The instrument's high resolving power can distinguish between compounds with the same nominal mass but different elemental formulas, a critical step in characterizing unknown products. northwestern.edu

The data below illustrates the use of HRMS to confirm the elemental composition of a hypothetical novel derivative, 1-(4-chloro-2-methoxyphenyl)-2-phenylethyne, formed from a reaction involving this compound.

Table 1: HRMS Data for Accurate Mass Determination of a Novel Derivative This interactive table details the high-resolution mass spectrometry analysis used to confirm the elemental formula of a synthesized compound.

Parameter Value
Target Compound 1-(4-chloro-2-methoxyphenyl)-2-phenylethyne
Expected Elemental Formula C₁₅H₁₁ClO
Ion Type [M+H]⁺
Theoretical m/z (Calculated) 243.0544
Experimental m/z (Measured) 243.0549
Mass Error (Da) +0.0005
Mass Error (ppm) 2.06

| Confirmation Status | Elemental formula confirmed |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Products

While HRMS confirms what atoms are in a molecule, Tandem Mass Spectrometry (MS/MS) is used to determine how they are connected. This technique provides detailed structural information by analyzing the fragmentation patterns of a specific ion. doi.orglibretexts.org The process involves multiple stages of mass analysis: first, an ion of interest (the precursor or parent ion) is selected from the initial mass spectrum. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second mass spectrometer, generating a product ion spectrum.

This fragmentation pattern serves as a structural "fingerprint" for the molecule. The masses of the fragments correspond to the loss of specific neutral components or the formation of stable substructures, allowing researchers to piece together the molecule's architecture. rsc.orgnih.gov For complex products derived from this compound, MS/MS is invaluable for confirming the positions of substituents and the connectivity of newly formed bonds.

Continuing the example of 1-(4-chloro-2-methoxyphenyl)-2-phenylethyne, MS/MS analysis would be used to confirm the covalent linkage between the two aromatic rings via the ethynyl (B1212043) bridge. The fragmentation spectrum would be expected to show characteristic losses, such as the cleavage of the methoxy group (loss of CH₃ radical) or the chloro substituent. The presence and relative abundance of specific fragments help to distinguish between potential isomers and confirm the expected structure.

The following table outlines a plausible MS/MS fragmentation analysis for the structural confirmation of 1-(4-chloro-2-methoxyphenyl)-2-phenylethyne.

Table 2: MS/MS Fragmentation Data for Structural Confirmation This interactive table shows the tandem mass spectrometry data, including the precursor ion and the resulting product ions, used to verify the structure of a complex molecule.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
243.05 228.03 CH₃• (15.02 Da) Loss of methyl radical from methoxy group
243.05 207.06 HCl (35.99 Da) Loss of hydrogen chloride
243.05 178.05 C₂HCl (60.98 Da) Cleavage of chloroethynylbenzene moiety

Future Directions and Emerging Research Frontiers for 4 Chloro 1 Ethynyl 2 Methoxybenzene

Exploration of Novel Catalytic Systems for Challenging Transformations

The functional groups of 4-chloro-1-ethynyl-2-methoxybenzene, namely the chloro, ethynyl (B1212043), and methoxy-substituted benzene (B151609) ring, offer multiple sites for chemical modification. Future research will likely focus on developing novel catalytic systems to selectively transform this molecule.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are standard methods for the synthesis of arylalkynes. nih.gov However, the development of more efficient and robust catalysts is an ongoing endeavor. Research into palladium catalysts with advanced ligands could lead to higher yields, lower catalyst loadings, and milder reaction conditions for the synthesis and subsequent reactions of this compound.

Copper-catalyzed reactions are also gaining prominence for the coupling of terminal alkynes with aryl halides. tandfonline.comorganic-chemistry.org These systems offer a more economical and environmentally friendly alternative to palladium. tandfonline.com Future work may explore the use of copper catalysts for novel transformations of this compound, potentially enabling new synthetic pathways.

Ruthenium-based catalysts are known for their ability to catalyze a wide range of reactions, including alkyne functionalization and C-H activation. nih.govresearchgate.net The application of ruthenium catalysts to this compound could unlock new reaction pathways, such as the direct functionalization of the aromatic ring or novel additions to the alkyne group. wpmucdn.comacs.org

Catalyst SystemPotential Transformation on this compoundPotential Advantages
Palladium-based Sonogashira coupling, Suzuki coupling, Buchwald-Hartwig aminationHigh efficiency and broad substrate scope
Copper-based Alkyne-aryl coupling, click chemistryLower cost, reduced toxicity compared to palladium
Ruthenium-based C-H activation, alkyne metathesis, hydrogenationUnique reactivity, potential for novel transformations nih.govresearchgate.netwpmucdn.comacs.org
Gold-based Hydroamination, hydroarylation of the alkyneMild reaction conditions, unique selectivity

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling rapid prediction and optimization of chemical reactions. catalysis.blog For a molecule like this compound, these technologies can be applied in several ways.

Retrosynthesis prediction algorithms can propose novel and efficient synthetic routes to this compound and its derivatives. researchgate.netchemrxiv.orgnih.govnih.gov By analyzing vast databases of chemical reactions, these tools can identify starting materials and reaction sequences that may not be immediately obvious to a human chemist.

Machine learning models can also be trained to predict the outcome of reactions involving this compound with high accuracy. mpu.edu.mo This includes predicting reaction yields, identifying potential side products, and determining the optimal reaction conditions, such as temperature, solvent, and catalyst. acs.orgrsc.org This predictive capability can significantly reduce the number of experiments required, saving time and resources.

AI/ML ApplicationInput DataPredicted Output for this compound
Retrosynthesis Target molecule structure (e.g., a derivative of this compound)Potential synthetic pathways and starting materials
Reaction Outcome Prediction Reactants (including this compound), reagents, and conditionsMajor product(s), yield, and potential byproducts
Reaction Optimization A specific reaction involving this compoundOptimal temperature, solvent, catalyst, and other parameters for maximum yield

Development of Photo- and Electro-Chemical Approaches in Synthesis

Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional synthetic methods. These approaches often proceed under mild conditions and can provide unique reactivity and selectivity.

Photochemical reactions, initiated by light, could be employed for the selective transformation of this compound. For instance, photoredox catalysis could be used for the functionalization of the aromatic ring or for the dehalogenation of the chloro-substituent. organic-chemistry.orgnih.govresearchgate.netjocpr.comresearchgate.net The development of new photocatalysts could enable a wide range of novel transformations.

Electrochemical synthesis, which uses electricity to drive chemical reactions, is another promising area. rsc.orgresearchgate.net For this compound, electrochemical methods could be developed for the oxidation or reduction of the molecule, leading to new functionalized derivatives. researchgate.netrsc.orgnih.gov The alkyne group, for example, can undergo a variety of electrochemical functionalization reactions. rsc.org

MethodPotential Transformation on this compoundAdvantages
Photochemistry Dehalogenation, C-H functionalization, cycloadditionsMild conditions, high selectivity, use of a renewable energy source (light) organic-chemistry.orgresearchgate.netacs.orgworktribe.com
Electrochemistry Oxidation, reduction, coupling reactionsAvoids the use of stoichiometric chemical oxidants or reductants, high control over reaction conditions rsc.orgresearchgate.netresearchgate.netrsc.orgnih.gov

Investigation of Solid-State Reactivity and Mechanochemistry

Solid-state chemistry and mechanochemistry represent a paradigm shift from traditional solution-phase synthesis. These approaches can lead to the formation of novel materials and can offer improved sustainability by reducing or eliminating the need for solvents.

The investigation of the solid-state reactivity of this compound could reveal interesting properties. For example, under the right conditions, the alkyne moieties could undergo solid-state polymerization to form highly conjugated polymers with unique electronic and optical properties. ulsu.ruaip.orgtandfonline.comresearchgate.netresearchgate.net

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is a rapidly growing field. This technique could be applied to the synthesis of this compound or its derivatives, potentially leading to faster reactions and access to products that are difficult to obtain through conventional methods. nih.govrsc.orgnih.gov

ApproachPotential Application for this compoundKey Benefits
Solid-State Reactivity Polymerization, topochemical reactionsFormation of ordered materials, reduced solvent waste ulsu.ruaip.orgtandfonline.comresearchgate.netresearchgate.net
Mechanochemistry Synthesis, cross-coupling reactions, derivatizationSolvent-free or low-solvent conditions, enhanced reactivity, access to new chemical space nih.govrsc.orgnih.gov

Sustainability-Driven Innovations in Synthesis and Process Development

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, there are numerous opportunities to incorporate sustainability into its synthesis and use.

The development of synthetic routes that utilize renewable starting materials and environmentally benign solvents is a key goal. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis of complex molecules with high selectivity and under mild conditions. nih.govacs.orgrsc.orgresearchgate.netmdpi.com Future research may focus on developing enzymatic routes to precursors of this compound.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is another important area of innovation. Flow processes can offer improved safety, better heat and mass transfer, and higher yields compared to traditional batch methods. The development of a flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

InnovationApplication to this compoundSustainability Advantage
Biocatalysis Synthesis of precursors or derivativesUse of renewable resources, mild reaction conditions, high selectivity nih.govacs.orgrsc.orgresearchgate.netmdpi.com
Flow Chemistry Continuous synthesis of the compoundImproved efficiency, safety, and scalability; reduced waste
Green Solvents Use of water, supercritical fluids, or bio-derived solvents in synthesisReduced environmental impact and toxicity
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final productMinimized waste generation

Q & A

Q. What are the recommended synthetic routes for 4-chloro-1-ethynyl-2-methoxybenzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Sonogashira coupling between 4-chloro-2-methoxyiodobenzene and terminal alkynes under palladium catalysis. Key parameters include:
  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
  • Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
  • Temperature : 60–80°C for 12–24 hours.
  • Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and GC-MS for intermediate validation .
    Optimization involves adjusting catalyst loading, solvent polarity, and temperature gradients to minimize by-products (e.g., homocoupling of alkynes).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows distinct signals:
  • Methoxy group: δ 3.85–3.90 ppm (singlet, 3H).
  • Ethynyl proton: δ 2.95–3.10 ppm (triplet, J = 2.5 Hz, 1H).
  • Aromatic protons: δ 6.75–7.25 ppm (multiplet, 3H) .
  • IR : Sharp peak at ~2100 cm⁻¹ (C≡C stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 196.5 (M⁺) with fragmentation patterns confirming chlorine and methoxy substituents.

Q. How should researchers handle and store this compound safely in the laboratory?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents due to the ethynyl group’s reactivity.
  • Storage : Under nitrogen at –20°C in amber glass vials to prevent photodegradation.
  • Safety Protocols : No acute toxicity data available; treat as a potential irritant. Refer to SDS guidelines for structurally similar aryl ethynyl compounds .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR with HSQC/HMBC for ambiguous proton assignments. For example, overlapping aromatic signals can be resolved via 2D NMR .
  • Computational Aids : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data.
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals in ethanol/hexane mixtures (e.g., slow evaporation at 4°C) .

Q. What strategies are employed to study the reactivity of the ethynyl group in this compound under various catalytic conditions?

  • Methodological Answer :
  • Click Chemistry : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Monitor regioselectivity via HPLC.
  • Catalytic Coupling : Screen Pd, Ni, or Fe catalysts for Suzuki-Miyaura cross-coupling with aryl boronic acids. Optimize ligand systems (e.g., XPhos vs. SPhos) .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to track ethynyl group consumption rates under varying temperatures/pressures.

Q. What computational methods are used to predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer :
  • DFT Calculations :
  • Software : Gaussian 16 or ORCA.
  • Parameters : B3LYP/6-31G(d) basis set for geometry optimization; M06-2X for frontier orbital analysis (HOMO-LUMO gaps).
  • Reactivity Prediction :
  • Simulate electrophilic aromatic substitution (e.g., nitration) using Fukui indices to identify reactive sites.
  • Compare activation energies for ethynyl group reactions (e.g., hydrogenation vs. halogenation) .

Data Contradiction and Ecological Impact Analysis

Q. How to design ecotoxicological studies for this compound given limited data?

  • Methodological Answer :
  • Tiered Testing :

Acute Toxicity : Use Daphnia magna (OECD 202) and Aliivibrio fischeri (Microtox® assay) for EC₅₀ determination.

Bioaccumulation : Estimate log Kow via shake-flask method; compare with EPI Suite predictions .

  • Degradation Studies : Perform photolysis (UV-Vis irradiation) and hydrolysis (pH 4–9) to assess persistence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.